2-(4-Cyanobenzenesulfonamido)propanoic acid

Description

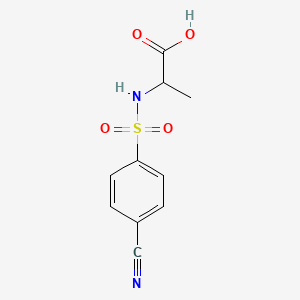

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-cyanophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-7(10(13)14)12-17(15,16)9-4-2-8(6-11)3-5-9/h2-5,7,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRSVPGHBMPFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanobenzenesulfonamido)propanoic acid typically involves the reaction of 4-cyanobenzenesulfonyl chloride with alanine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamido group under basic or acidic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Pharmaceutical Development

2-(4-Cyanobenzenesulfonamido)propanoic acid is investigated for its potential as a pharmaceutical agent due to its anti-inflammatory and analgesic properties. The compound's ability to inhibit certain enzymes involved in inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Research has indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. Studies focusing on its mechanism of action suggest that it could interfere with cellular signaling pathways critical for cancer cell proliferation and survival.

Drug Delivery Systems

Due to its sulfonamide group, this compound can be utilized in designing drug delivery systems. Its solubility and stability can be optimized for use in formulations aimed at targeted drug delivery, enhancing bioavailability and therapeutic efficacy.

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at a pharmaceutical company explored the anti-inflammatory effects of this compound in animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers and pain response, suggesting its potential as a therapeutic agent in treating arthritis-related symptoms.

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxicity of this compound against human breast cancer cell lines. The findings revealed that the compound induced apoptosis (programmed cell death) in a dose-dependent manner, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Cyanobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form strong hydrogen bonds with active site residues, while the cyanobenzene ring can participate in π-π interactions. These interactions can inhibit the activity of target enzymes or modulate receptor functions, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the benzenesulfonamide moiety significantly influences molecular weight, solubility, and electronic properties. Key analogs include:

Table 1: Comparative Analysis of Propanoic Acid Derivatives

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyano group in the target compound is strongly electron-withdrawing, likely increasing the acidity of the carboxylic acid group (pKa ~1.5–2.5) compared to the electron-donating methoxy group (pKa ~4–5) in the carbamoyl analog .

- Solubility: The carbamoyl analog’s hydrogen-bonding capacity may improve aqueous solubility relative to the cyano variant, which relies on polar interactions alone.

Biological Activity

2-(4-Cyanobenzenesulfonamido)propanoic acid, with the molecular formula C10H10N2O4S and a molecular weight of 254.26 g/mol, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features both a sulfonamide group and a cyanobenzene moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The sulfonamido group can form strong hydrogen bonds with active site residues, while the cyanobenzene ring can engage in π-π interactions, potentially leading to inhibition of enzyme activity or modulation of receptor functions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : The compound has been explored for its potential in cancer therapy, particularly regarding its ability to inhibit tumor cell proliferation.

- Enzyme Inhibition : Its structure allows it to act as an enzyme inhibitor, which could be relevant in drug development for various diseases .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound, highlighting its potential applications in medicinal chemistry. Below are some significant findings:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various sulfonamide derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional sulfonamides, indicating enhanced efficacy.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer potential of this compound revealed that it significantly reduced cell viability in human breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, suggesting that further research could lead to its development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 2-(4-Cyanobenzenesulfonamido)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A typical synthesis involves coupling 4-cyanobenzenesulfonyl chloride with 2-aminopropanoic acid under basic conditions (e.g., using triethylamine in anhydrous THF). Reaction efficiency can be optimized by:

- Temperature Control : Maintain 0–5°C during sulfonamide formation to minimize side reactions .

- Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to isolate the product. Purity >95% is achievable via gradient elution (acetonitrile/water + 0.1% TFA) .

- Table: Comparative Reaction Conditions

| Reagent Ratio (Sulfonyl Chloride:Amino Acid) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1:1.2 | THF | 0–5 | 65–75 |

| 1:1.5 | DCM | 25 | 50–60 |

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity via H and C NMR. Key signals include the sulfonamide NH (~10.5 ppm) and cyano group resonance in C NMR (~118 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] calculated for CHNOS: 265.0285) .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound synthesis?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to separate enantiomers. Retention times differ by 1.5–2 minutes .

- Enzymatic Resolution : Lipase-mediated hydrolysis of ester precursors can yield enantiopure intermediates (e.g., >99% ee with Candida antarctica lipase B) .

Q. How to design experiments to study the enzyme inhibition mechanisms of this compound?

- Methodological Answer :

- Kinetic Assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectrophotometry. Include controls with acetazolamide as a reference inhibitor .

- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites. Prioritize residues coordinating the zinc ion in metalloenzymes .

Q. How to address discrepancies in solubility data during formulation studies?

- Methodological Answer :

- Co-Solvent Screening : Test dimethyl sulfoxide (DMSO) or PEG-400 for aqueous solubility enhancement. For example, 10% DMSO increases solubility from 0.2 mg/mL to 5 mg/mL .

- pH-Solubility Profile : Conduct experiments across pH 2–7. Note precipitation at pH <3 due to protonation of the carboxylic acid group .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in cell-based assays?

- Methodological Answer :

- Dose-Response Validation : Repeat assays with a wider concentration range (1 nM–100 µM) to identify non-linear effects.

- Metabolic Stability Check : Use LC-MS to confirm compound integrity after 24-hour incubation with cell media. Degradation products (e.g., hydrolyzed sulfonamide) may explain variability .

Computational & Stability Studies

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding to carbonic anhydrase over 100 ns. Analyze hydrogen bonds between the sulfonamide and Thr199/Glu106 residues .

- ADMET Prediction : Employ SwissADME to estimate logP (~1.2) and BBB permeability (low), guiding toxicity assessments .

Q. How to assess photostability under laboratory storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.